2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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Overview
Description
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[55]undecan-8-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-oxa-8-azaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features.
1,2,4-oxadiazoles: Compounds with a five-membered heterocyclic scaffold containing oxygen and nitrogen atoms.
Uniqueness
2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[55]undecan-8-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H22N2O3/c1-9(13)11(16)14-5-2-4-12(8-14)7-10(15)3-6-17-12/h9-10,15H,2-8,13H2,1H3 |
InChI Key |
CJBNXXRMFLJKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CC(CCO2)O)N |
Origin of Product |
United States |
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